Ivermectin B1a monosaccharide

Nematode larval development assay Haemonchus contortus Structure-activity relationship

This Ivermectin B1a monosaccharide (dihydroavermectin B1 monosaccharide, CAS 123997-64-8) is produced by selective hydrolysis of the terminal oleandrose sugar from ivermectin. The compound uniquely inhibits nematode larval development at 0.001 μg/mL while lacking paralytic activity. This functional divergence enables researchers to isolate resistance mechanisms and serves as an authenticated reference for transformation product TP1 in environmental fate studies. Purity: ≥99% HPLC.

Molecular Formula C41H62O11
Molecular Weight 730.9 g/mol
Cat. No. B10764833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvermectin B1a monosaccharide
Molecular FormulaC41H62O11
Molecular Weight730.9 g/mol
Structural Identifiers
SMILESCCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C
InChIInChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1
InChIKeyIDRWWNAYSYRQBV-LAYOOWMJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ivermectin B1a Monosaccharide: Structure, CAS, and Research-Grade Differentiation for Anthelmintic Investigation


Ivermectin B1a monosaccharide (dihydroavermectin B1 monosaccharide) is a semi-synthetic macrocyclic lactone derivative produced by selective hydrolysis of the terminal saccharide unit from the parent ivermectin B1a disaccharide molecule . With a molecular weight of approximately 730.9 g/mol (C41H62O11) and CAS identifier 123997-64-8, the compound serves as a key chemical intermediate in the avermectin anthelmintic class . Unlike the parent ivermectin which contains two sugar moieties at the C-13 position, the monosaccharide form lacks the terminal oleandrose residue, a structural modification that confers distinct pharmacological properties including the preservation of nematode larval development inhibition while eliminating paralytic activity . Commercially available at purities typically exceeding 99% by HPLC, this compound enables researchers to conduct structure-activity relationship studies, investigate resistance mechanisms, and establish analytical reference standards for degradation product monitoring .

Why Ivermectin B1a Monosaccharide Cannot Be Replaced by Parent Ivermectin or Other In-Class Analogs for Specialized Research Applications


Generic substitution of Ivermectin B1a monosaccharide with the parent disaccharide ivermectin, ivermectin aglycone, or other commercial avermectins such as doramectin and selamectin is scientifically indefensible for multiple procurement-relevant reasons. First, the monosaccharide exhibits a functional divergence in that it retains potent inhibition of nematode larval development (equivalent to parent ivermectin at 0.001 μg/mL against Haemonchus contortus) yet is devoid of the paralytic activity characteristic of the disaccharide form [1]. Second, in pharyngeal pumping inhibition assays with Trichostrongylus colubriformis, the rank-order potency differs substantially between ingestion-based and frequency-based endpoints: ivermectin monosaccharide demonstrates an EC50 of 0.045–4.57 nM for inulin uptake inhibition but occupies a distinct position in the potency hierarchy (eprinomectin > ivermectin > ivermectin monosaccharide > ivermectin aglycone) relative to frequency inhibition (ivermectin aglycone > ivermectin > ivermectin monosaccharide > eprinomectin) [2]. Third, the compound serves as a specific transformation product marker (TP1) in environmental fate studies, appearing at day 100 in aerobic sediment/water systems and enabling precise tracking of ivermectin degradation pathways [3]. These three distinct functional, potency, and analytical differences mean that substituting with parent ivermectin or other MLs would yield fundamentally different experimental outcomes and invalidate conclusions in specialized research contexts.

Quantitative Comparative Evidence: Ivermectin B1a Monosaccharide vs. Parent Ivermectin, Aglycone, and Commercial Avermectins


Equivalent Potency in Haemonchus contortus Larval Development Inhibition at 0.001 μg/mL Compared to Parent Ivermectin Disaccharide

In a direct head-to-head nematode larval development assay using Haemonchus contortus, ivermectin B1a monosaccharide exhibited fully effective inhibition at a minimum concentration of 0.001 μg/mL (1 ng/mL), demonstrating equivalent potency to its parent disaccharide compound ivermectin at the identical concentration [1]. The study evaluated 14 avermectin derivatives spanning five orders of magnitude in activity range, with the monosaccharide and disaccharide forms showing no statistically significant difference in efficacy at the C-13 substituent position [1]. This equivalence challenges the assumption that disaccharide substitution confers superior anthelmintic activity in this assay system.

Nematode larval development assay Haemonchus contortus Structure-activity relationship Anthelmintic potency

Absence of Paralytic Activity in Nematodes Despite Retained Larval Development Inhibition

Ivermectin B1a monosaccharide exhibits a unique functional decoupling: it retains potent inhibition of nematode larval development at concentrations as low as 0.001 μg/mL against Haemonchus contortus [1], yet it is completely devoid of the paralytic activity that characterizes the parent ivermectin disaccharide and other macrocyclic lactone anthelmintics . This functional divergence is documented across multiple vendor technical datasheets and confirmed by primary research establishing that the terminal saccharide removal eliminates the compound's ability to induce nematode paralysis while preserving its larvicidal development inhibition properties . The parent ivermectin, by contrast, induces both larval development arrest and paralysis via glutamate-gated chloride channel agonism.

Paralytic activity Functional divergence Nematode motility Mechanism of action

Distinct Rank-Order Potency in Pharyngeal Pumping Inhibition vs. Ingestion Assays Relative to Parent Ivermectin and Aglycone

In direct comparative in vitro assays using Trichostrongylus colubriformis nematodes, ivermectin monosaccharide exhibits a distinct potency profile that differs between assay modalities [1]. In inulin uptake assays measuring ingestion inhibition, the EC50 values across four macrocyclic lactones tested ranged from 0.045–4.57 nM, with an observed rank-order potency of eprinomectin (most potent) > ivermectin > ivermectin monosaccharide > ivermectin aglycone [1]. However, in electropharyngeogram recordings measuring pharyngeal pump frequency inhibition, the rank-order potency shifts to ivermectin aglycone (most potent) > ivermectin > ivermectin monosaccharide > eprinomectin [1]. The study authors attributed this divergence to differential drug uptake dynamics between the two experimental systems, highlighting that potency comparisons for the monosaccharide are highly endpoint-dependent [1].

Pharyngeal pumping Ingestion inhibition Trichostrongylus colubriformis Electropharyngeogram

Unique Utility as a Sensitive Probe for Ivermectin Resistance Detection Not Shared by Parent Ivermectin

Ivermectin B1a monosaccharide has been established as a sensitive probe for the detection of select types of ivermectin resistance in nematode populations, a specialized application for which the parent ivermectin disaccharide is not optimally suited . This application is documented across multiple reputable vendor technical datasheets and is supported by primary research on resistance mechanisms in Haemonchus contortus [1]. The functional decoupling of larval development inhibition from paralytic activity (documented in Evidence Item 2 above) enables researchers to isolate and measure resistance mechanisms that specifically affect larval development pathways without the confounding variable of paralysis induction. The parent compound ivermectin, which induces both effects simultaneously, cannot provide this mechanistic discrimination.

Ivermectin resistance Resistance detection probe Haemonchus contortus Anthelmintic resistance mechanisms

Identification as Specific Degradation Product TP1 in Environmental Fate Studies for Precise Analytical Tracking

In a 188-day aerobic sediment/water system study tracking the environmental fate of ³H-ivermectin, ivermectin monosaccharide was positively identified as transformation product TP1, appearing in samples from day 100 onward, while ivermectin aglycone (TP2) appeared later at day 188 [1]. The study achieved a complete mass balance with total recoveries ranging from 91.3% to 98.8% and established a DT50 of ivermectin in the entire system of 127 days [1]. Approximately 31.3% of initially applied ivermectin was transformed after 188 days, with ivermectin monosaccharide representing one of only two transformation products definitively identified, alongside ivermectin aglycone [1]. Additional peaks in radio-chromatograms indicated other unidentified transformation products are also formed [1].

Environmental fate Transformation product Aerobic sediment degradation Analytical reference standard

High Purity Commercial Availability (>99% by HPLC) Enabling Reproducible Quantitative Research Applications

Ivermectin B1a monosaccharide is commercially available from multiple reputable suppliers at purity levels exceeding 99% by HPLC, with molecular weight of 730.9 g/mol (C41H62O11) and CAS 123997-64-8 . This high-purity specification enables its use as a quantitative analytical reference standard for HPLC method development, impurity profiling, and degradation product quantification. The compound's purity and characterization data are documented in product technical datasheets from multiple independent vendors, establishing a consistent commercial quality benchmark . While this evidence does not represent a direct functional comparison to other compounds, it establishes procurement-grade confidence in the compound's identity and purity for research applications.

Analytical reference standard HPLC purity Research-grade reagent Quality control

High-Value Research and Industrial Application Scenarios for Ivermectin B1a Monosaccharide


Structure-Activity Relationship Studies of Avermectin Anthelmintics Requiring C-13 Substituent Comparison

Researchers investigating the pharmacological impact of the C-13 disaccharide versus monosaccharide substitution in avermectins require Ivermectin B1a monosaccharide as a direct comparator to the parent ivermectin disaccharide. As demonstrated in the Michael et al. (2001) larval development assay, both compounds exhibit equivalent full efficacy at 0.001 μg/mL against Haemonchus contortus, establishing that the C-13 disaccharide substitution does not confer a potency advantage in this assay system [1]. The monosaccharide enables controlled structure-activity relationship experiments where the independent contribution of the terminal oleandrose sugar moiety can be isolated and quantified across multiple biological endpoints including larval development inhibition, pharyngeal pumping frequency (rank-order comparisons in Trichostrongylus colubriformis assays [2]), and paralysis induction.

Anthelmintic Resistance Mechanism Elucidation Using Functional Divergence of Larval Inhibition vs. Paralysis

Laboratories investigating ivermectin resistance mechanisms in economically important nematode parasites require a compound that discriminates between resistance affecting larval development pathways and resistance affecting neuromuscular paralysis pathways. Ivermectin B1a monosaccharide, which retains potent larval development inhibition at 0.001 μg/mL against Haemonchus contortus while being completely devoid of paralytic activity [1][2], serves as a unique probe for isolating and characterizing resistance mechanisms that specifically target developmental rather than neuromuscular endpoints. This functional divergence cannot be replicated using parent ivermectin, which induces both effects simultaneously and thus confounds mechanistic interpretation .

Environmental Fate Monitoring and Degradation Pathway Tracking for Ivermectin Contamination Assessment

Environmental analytical laboratories conducting regulatory compliance testing or research on the environmental persistence of macrocyclic lactone anthelmintics require Ivermectin B1a monosaccharide as an authenticated reference standard for transformation product TP1. The Prasse et al. (2009) study established that ivermectin monosaccharide appears as the earliest definitively identified transformation product at day 100 in aerobic sediment/water systems, preceding ivermectin aglycone (day 188) by 88 days [1]. With total ivermectin transformation reaching approximately 31.3% after 188 days and a system DT50 of 127 days, laboratories must quantify the monosaccharide to accurately assess environmental contamination timelines and degradation pathway completeness [1].

Analytical Method Development and Validation for Ivermectin Impurity Profiling

Pharmaceutical quality control laboratories and contract research organizations developing HPLC or LC-MS/MS methods for ivermectin active pharmaceutical ingredient (API) analysis require authenticated reference standards of known impurities and degradation products. Ivermectin B1a monosaccharide, commercially available at >99% purity by HPLC and fully characterized with CAS 123997-64-8 and molecular weight 730.9 g/mol [1], serves as a critical impurity marker (Ivermectin Impurity H / Ivermectin B1 Mono-sugar Derivative [2]) for method validation, system suitability testing, and quantification of degradation products in stability studies. The compound's well-documented chromatographic properties enable reproducible peak identification and quantification across different HPLC column chemistries and mobile phase conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ivermectin B1a monosaccharide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.